molecular formula C18H17N3O4 B2778983 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide CAS No. 941960-12-9

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide

Cat. No. B2778983
CAS RN: 941960-12-9
M. Wt: 339.351
InChI Key: GDYDNQPGUMNTIP-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide, also known as AQNB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. AQNB is a quinoline derivative that has been synthesized using different methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively. The purpose of

Scientific Research Applications

Psycho- and Neurotropic Properties

Research has explored the psycho- and neurotropic properties of compounds similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide. For instance, a study by Podolsky, Shtrygol’, and Zubkov (2017) investigated novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo. They discovered substances with specific sedative effects and anti-amnesic activity, indicating potential as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Potential

Another study by Shyamsivappan et al. (2022) focused on N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamide derivatives. They synthesized these compounds and examined their ability to induce cell death in MCF-7 cells, a type of breast cancer cell, through G2/M phase cell cycle arrest, suggesting potential anticancer applications (Shyamsivappan et al., 2022).

Synthetic Pathways and Structural Studies

Research by Madapa, Singh, and Batra (2006) provides insight into the synthesis of quinoline structures, which could be relevant for the synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide. Their study describes a method for producing densely substituted quinolines, which may offer a route for synthesizing related compounds (Madapa, Singh, & Batra, 2006).

DNA Crosslinking Agent

Knox et al. (1993) investigated 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a compound structurally similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide. They found that this compound can act as a DNA crosslinking agent, suggesting its potential in cancer therapy (Knox et al., 1993).

Antibacterial and Corrosion Inhibitive Properties

Ansari, Ramkumar, Nalini, and Quraishi (2016) explored the antibacterial and corrosion inhibitive properties of quinoline derivatives. Their findings are significant for applications in material science and microbiology (Ansari et al., 2016).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(22)20-10-4-5-13-11-14(8-9-16(13)20)19-18(23)15-6-2-3-7-17(15)21(24)25/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYDNQPGUMNTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

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